molecular formula C12H8N2O4 B1336411 2,2'-Bipyridine-6,6'-dicarboxylic acid CAS No. 4479-74-7

2,2'-Bipyridine-6,6'-dicarboxylic acid

Cat. No.: B1336411
CAS No.: 4479-74-7
M. Wt: 244.2 g/mol
InChI Key: DASAXWLMIWDYLQ-UHFFFAOYSA-N
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Description

2,2’-Bipyridine-6,6’-dicarboxylic acid is an organic compound with the molecular formula C12H8N2O4. It is a derivative of bipyridine, featuring carboxylic acid groups at the 6 and 6’ positions. This compound is known for its ability to form stable complexes with metal ions, making it valuable in various fields of chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bipyridine-6,6’-dicarboxylic acid typically involves the coupling of pyridine derivatives. One common method is the oxidative coupling of 2,6-pyridinecarboxylic acid using an oxidant such as silver oxide (Ag2O). This reaction results in the formation of the desired bipyridine derivative .

Industrial Production Methods

Industrial production methods for 2,2’-Bipyridine-6,6’-dicarboxylic acid often involve large-scale coupling reactions under controlled conditions to ensure high yield and purity. The use of metal catalysts and optimized reaction conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2,2’-Bipyridine-6,6’-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like silver oxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of bipyridine derivatives with additional functional groups, while reduction can yield simpler bipyridine compounds .

Scientific Research Applications

2,2’-Bipyridine-6,6’-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-Bipyridine-6,6’-dicarboxylic acid exerts its effects involves its ability to chelate metal ions. The nitrogen atoms in the bipyridine core coordinate with metal ions, forming stable complexes. This chelation process is crucial for its applications in catalysis, materials science, and biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Bipyridine-6,6’-dicarboxylic acid is unique due to its specific positioning of carboxylic acid groups, which enhances its ability to form stable metal complexes. This makes it particularly valuable in applications requiring strong metal-ligand interactions .

Properties

IUPAC Name

6-(6-carboxypyridin-2-yl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-11(16)9-5-1-3-7(13-9)8-4-2-6-10(14-8)12(17)18/h1-6H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASAXWLMIWDYLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C2=NC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433318
Record name 2,2'-BIPYRIDINE-6,6'-DICARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4479-74-7
Record name 2,2'-BIPYRIDINE-6,6'-DICARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Bipyridine-6,6'-dicarboxylic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,2'-Bipyridine-6,6'-dicarboxylic acid?

A1: The molecular formula of H2bda is C12H8N2O4, and its molecular weight is 244.20 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize H2bda and its metal complexes?

A2: Common spectroscopic techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and dynamics of H2bda and its complexes. [, , , ]
  • Infrared (IR) Spectroscopy: Identifies functional groups and characterizes metal-ligand bonding. [, , ]
  • UV-Vis Spectroscopy: Investigates electronic transitions and provides insights into the coordination environment of metal centers. [, , , , ]
  • Mass Spectrometry: Determines the molecular weight and analyzes fragmentation patterns of complexes. [, ]
  • X-ray crystallography: Provides detailed three-dimensional structural information for crystalline complexes. [, , , , , , ]

Q3: What is the solubility of H2bda in common solvents?

A3: H2bda exhibits limited solubility in water but dissolves readily in polar organic solvents like methanol, ethanol, dimethylformamide (DMF), and dimethylsulfoxide (DMSO).

Q4: Are there strategies to enhance the water solubility of H2bda-based complexes?

A4: Yes, introducing hydrophilic substituents on the bipyridine ring or employing appropriate counterions can increase water solubility. For example, using sulfonate groups (-SO3-) on the pyridine rings led to amphiphilic Ru-bda water oxidation catalysts with good water solubility. []

Q5: What is the prominent catalytic application of H2bda-based metal complexes?

A5: H2bda-based metal complexes, particularly those of ruthenium, have garnered significant attention as catalysts for water oxidation, a crucial half-reaction in artificial photosynthesis. [, , , , , , , ]

Q6: How does the structure of the axial ligands in Ru-bda complexes influence water oxidation activity?

A6: Axial ligands play a critical role in modulating the catalytic performance of Ru-bda water oxidation catalysts. Studies have shown that:

  • Electron-withdrawing substituents on the axial ligands generally enhance catalytic activity by increasing the electrophilicity of the Ru center and facilitating electron transfer processes. [, , , ]
  • Noncovalent interactions, such as π-π stacking and hydrogen bonding, between axial ligands can stabilize key transition states in the catalytic cycle, leading to lower activation barriers and faster reaction rates. [, , ]
  • Hydrophobic axial ligands can promote the formation of catalyst dimers, which are believed to be crucial intermediates in the bimolecular O-O bond formation pathway. []

Q7: Are there alternative catalytic applications for H2bda complexes beyond water oxidation?

A7: While water oxidation remains a primary focus, H2bda complexes have also demonstrated potential in other catalytic transformations, including the Strecker reaction for synthesizing α-amino acids. []

Q8: How is computational chemistry employed in H2bda research?

A8: Computational methods, primarily density functional theory (DFT) calculations, are invaluable tools for:

  • Elucidating reaction mechanisms: DFT calculations can provide detailed insights into the individual steps involved in catalytic cycles, including transition state structures and energy barriers. [, , ]
  • Rationalizing structure-activity relationships: Computational studies can help establish correlations between the electronic and structural properties of H2bda complexes and their catalytic performance. [, , ]
  • Predicting the properties of new catalysts: DFT calculations can be used to screen potential catalyst candidates and guide synthetic efforts toward more efficient systems. [, ]

Q9: How do modifications to the H2bda scaffold itself impact the properties of the resulting complexes?

A9: * Electronic effects: Introducing electron-donating or electron-withdrawing groups on the bipyridine ring can influence the electron density at the metal center, thereby affecting redox potentials and catalytic activity. [, ]* Steric effects: Bulky substituents can impact the accessibility of the metal center for substrate binding and influence the catalyst's selectivity for specific reactions. []* Coordination geometry: Modifications to the H2bda framework can alter the preferred coordination geometry of the metal center, potentially leading to different catalytic pathways or product distributions. []

Q10: What are the typical challenges regarding the stability of Ru-bda water oxidation catalysts?

A10: A major challenge is the oxidative degradation of the bda2- ligand during water oxidation, particularly at the carboxylate groups. This degradation can lead to catalyst deactivation and limit the overall turnover numbers achievable. [, ]

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